An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-butanol
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-2-butanol (CAS No: 41223-27-2). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its molecular and physical characteristics, solubility, and chemical reactivity. Experimental protocols for the determination of key physical properties are also detailed.
Introduction
4-Methoxy-2-butanol is a bifunctional organic molecule containing both a hydroxyl and an ether functional group. This structure imparts properties that make it a subject of interest in various chemical syntheses. A thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.
Molecular and Physical Properties
The fundamental molecular and physical properties of 4-Methoxy-2-butanol are summarized in the table below. These properties are crucial for predicting its behavior in different chemical and physical environments.
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 41223-27-2 | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 162.9 °C at 760 mmHg | [1] |
| Melting Point | -50 °C | [4] |
| Density | 0.903 g/cm³ | [1] |
| Refractive Index | 1.408 | [1] |
| Flash Point | 51.3 °C | [1] |
Solubility
The solubility of a compound is a critical parameter in its application, influencing reaction kinetics, purification, and formulation. Based on its structure, 4-Methoxy-2-butanol is expected to exhibit good solubility in a range of solvents. The hydroxyl group allows for hydrogen bonding with polar solvents, while the butyl chain provides some nonpolar character.
While specific quantitative solubility data is limited, qualitative information suggests the following:
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Slightly soluble in: Chloroform, Methanol.[1]
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Based on the analogous compound 4-methoxy-1-butanol, it is predicted to be highly soluble in polar solvents such as water and moderately soluble in other organic solvents.[2]
Chemical Properties and Reactivity
The chemical behavior of 4-Methoxy-2-butanol is dictated by its two primary functional groups: the secondary alcohol and the ether.
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Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid.
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Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form an alkene.
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Oxidation: The secondary alcohol can be oxidized to a ketone, 4-methoxy-2-butanone.
-
Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Spectroscopic Data
At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for 4-Methoxy-2-butanol is limited. Therefore, the following sections provide predicted spectral characteristics based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (on C2) | ~1.1-1.3 | Doublet | 3H |
| CH (on C2) | ~3.6-3.9 | Multiplet | 1H |
| CH₂ (on C3) | ~1.6-1.8 | Multiplet | 2H |
| CH₂ (on C4) | ~3.4-3.6 | Triplet | 2H |
| OCH₃ | ~3.3 | Singlet | 3H |
| OH | Variable | Singlet (broad) | 1H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃ on C2) | ~23 |
| C2 (CH-OH) | ~67 |
| C3 (CH₂) | ~40 |
| C4 (CH₂-O) | ~72 |
| OCH₃ | ~59 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-Methoxy-2-butanol is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600-3200 (broad) | Strong |
| C-H Stretch (alkane) | 3000-2850 | Strong |
| C-O Stretch (alcohol) | 1150-1050 | Strong |
| C-O-C Stretch (ether) | 1150-1085 | Strong |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) for 4-Methoxy-2-butanol would be at m/z = 104.15. Common fragmentation patterns for alcohols and ethers would be expected, including:
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Loss of a methyl group (CH₃•) from the ether: [M-15]+ at m/z = 89.
-
Loss of a methoxy group (CH₃O•): [M-31]+ at m/z = 73.
-
Alpha-cleavage adjacent to the alcohol: a peak at m/z = 45 corresponding to [CH(OH)CH₃]+.
-
Loss of water (H₂O) from the molecular ion: [M-18]+ at m/z = 86.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid compounds like 4-Methoxy-2-butanol.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Distillation is a common and accurate method for determining the boiling point of a liquid.
Apparatus:
-
Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of 4-Methoxy-2-butanol and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
-
Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.[5]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.
Apparatus:
-
Pycnometer (with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).
-
Fill the pycnometer with 4-Methoxy-2-butanol, ensuring the liquid fills the capillary tube of the stopper.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again (m_filled).
-
The mass of the liquid is m_liquid = m_filled - m_empty.
-
To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of 4-Methoxy-2-butanol is then calculated as: Density = m_liquid / V_pycnometer.[6]
Spectroscopic Analysis (General Protocols)
The following are general procedures for obtaining spectroscopic data for a liquid sample like 4-Methoxy-2-butanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, usually tetramethylsilane (TMS), is added.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single line for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
The sample is placed in the IR spectrometer.
-
The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
A dilute solution of the sample in a volatile solvent is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and separation.
-
In the ionization chamber (e.g., using electron ionization), the molecules are fragmented and ionized.
-
The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
4-Methoxy-2-butanol possesses a combination of physical and chemical properties that make it a versatile compound for chemical synthesis and research. This guide has provided a detailed summary of its key characteristics and outlined the standard experimental procedures for their determination. A comprehensive understanding of these properties is fundamental for any scientist or researcher working with this molecule.
References
- 1. 4-Methoxybutan-2-ol | C5H12O2 | CID 12651695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]
- 4. (2S)-4-methoxybutan-2-ol | C5H12O2 | CID 75481799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]
- 6. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]
